4-Amino-2-cyanobenzene-1-sulfonamide
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Overview
Description
4-Amino-2-cyanobenzene-1-sulfonamide is an organic compound with the molecular formula C7H7N3O2S. It is a derivative of benzene, featuring amino, cyano, and sulfonamide functional groups. This compound is of significant interest due to its diverse applications in various fields, including pharmaceuticals, agrochemicals, and material sciences .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-cyanobenzene-1-sulfonamide typically involves the reaction of 4-cyanobenzenesulfonyl chloride with ammonia or an amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained between 0°C and 25°C to ensure optimal yield .
Industrial Production Methods: Industrial production of this compound often employs a continuous flow process to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high yield. The final product is purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-2-cyanobenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amino group to a nitro group under strong oxidizing conditions.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or nitric acid (HNO3) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) or other strong bases in aqueous or alcoholic solutions.
Major Products Formed:
Oxidation: 4-Nitro-2-cyanobenzene-1-sulfonamide.
Reduction: 4-Amino-2-aminobenzene-1-sulfonamide.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
4-Amino-2-cyanobenzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and heterocycles.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase.
Medicine: Explored for its antimicrobial properties and potential use in developing new antibiotics.
Industry: Utilized in the production of dyes, pigments, and polymers due to its stable sulfonamide group
Mechanism of Action
The mechanism of action of 4-Amino-2-cyanobenzene-1-sulfonamide primarily involves its interaction with specific enzymes and proteins. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby affecting physiological processes such as respiration and acid-base balance . The compound’s sulfonamide group plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
4-Aminobenzene-1-sulfonamide: Lacks the cyano group, making it less versatile in certain chemical reactions.
4-Cyanobenzene-1-sulfonamide: Lacks the amino group, reducing its potential for forming hydrogen bonds and interacting with biological targets
Uniqueness: 4-Amino-2-cyanobenzene-1-sulfonamide is unique due to the presence of both amino and cyano groups, which enhance its reactivity and binding properties. This dual functionality allows it to participate in a broader range of chemical reactions and interact more effectively with biological molecules .
Properties
Molecular Formula |
C7H7N3O2S |
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Molecular Weight |
197.22 g/mol |
IUPAC Name |
4-amino-2-cyanobenzenesulfonamide |
InChI |
InChI=1S/C7H7N3O2S/c8-4-5-3-6(9)1-2-7(5)13(10,11)12/h1-3H,9H2,(H2,10,11,12) |
InChI Key |
GUFQDCAFPJGDQS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)C#N)S(=O)(=O)N |
Origin of Product |
United States |
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